N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a furan ring, and a methylsulfamoyl group attached to the benzothiazole moiety
Mechanism of Action
Target of Action
The compound contains a benzothiazole and a furan moiety. Benzothiazole derivatives have been studied for their anti-tubercular activity , and furan derivatives have shown a wide range of biological and pharmacological properties, including antibacterial activity . .
Biochemical Pathways
Many benzothiazole and furan derivatives are involved in various biochemical pathways related to their biological activities .
Result of Action
Many benzothiazole and furan derivatives have shown various biological effects, such as antibacterial and anti-tubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation The furan ring is then introduced via a coupling reaction with a suitable furan derivative, such as furan-2-carboxylic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is explored for use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: A simpler structure with similar biological activity but lacking the furan ring and methylsulfamoyl group.
Benzothiazole-2-carboxamide: Similar core structure but without the methylsulfamoyl group, leading to different chemical properties and biological activities.
6-Methylsulfamoylbenzothiazole: Lacks the furan ring, which may affect its overall reactivity and application potential.
The unique combination of the benzothiazole and furan rings, along with the methylsulfamoyl group, distinguishes this compound from these similar compounds, potentially offering enhanced or novel properties for various applications.
Properties
IUPAC Name |
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-14-22(18,19)8-4-5-9-11(7-8)21-13(15-9)16-12(17)10-3-2-6-20-10/h2-7,14H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDJEBVXMGHMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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